3-(Trifluoromethyl)isonicotinimidamide is a chemical compound notable for its structural features and potential applications in various fields, particularly in medicinal chemistry. This compound contains a trifluoromethyl group, which enhances its biological activity and chemical stability. The systematic name reflects its relationship to isonicotinic acid, indicating its role as an amide derivative.
The compound can be classified under the category of trifluoromethylated heterocycles, specifically those derived from pyridine structures. It has a molecular formula of and a molecular weight of approximately 201.14 g/mol. The compound is often sourced from chemical suppliers such as Sigma-Aldrich and other specialized chemical manufacturers .
The synthesis of 3-(Trifluoromethyl)isonicotinimidamide typically involves several key steps:
For instance, one reported synthesis utilized potassium tert-butoxide in anhydrous dimethylformamide to create the trifluoromethylated product, followed by hydrolysis to yield the final amide .
The molecular structure of 3-(Trifluoromethyl)isonicotinimidamide can be represented as follows:
C(C(=O)N(C)C(=N)C1=CN=CC=C1F(F)(F))
KXKJXJQXGQZBPE-UHFFFAOYSA-N
The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its lipophilicity and potentially increasing its interaction with biological targets.
3-(Trifluoromethyl)isonicotinimidamide can undergo various chemical reactions typical for amides and heterocycles:
The mechanism of action for compounds like 3-(Trifluoromethyl)isonicotinimidamide typically revolves around their interaction with biological macromolecules such as proteins or nucleic acids. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities with target sites.
Research indicates that such compounds may exhibit antimicrobial or antiviral properties, possibly through inhibition of specific enzymes or pathways critical for pathogen survival .
3-(Trifluoromethyl)isonicotinimidamide has several promising applications:
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5